molecular formula C16H14O4S2 B14421616 2,3-Bis(phenylsulfonyl)-1,3-butadiene CAS No. 85540-20-1

2,3-Bis(phenylsulfonyl)-1,3-butadiene

Cat. No.: B14421616
CAS No.: 85540-20-1
M. Wt: 334.4 g/mol
InChI Key: MZRCSZMGBMHTJW-UHFFFAOYSA-N
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Description

2,3-Bis(phenylsulfonyl)-1,3-butadiene is an organic compound characterized by the presence of two phenylsulfonyl groups attached to a butadiene backbone. This compound is notable for its stability and reactivity, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(phenylsulfonyl)-1,3-butadiene typically involves the reaction of 1,3-butadiene with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(phenylsulfonyl)-1,3-butadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further functionalized for use in organic synthesis .

Scientific Research Applications

2,3-Bis(phenylsulfonyl)-1,3-butadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(phenylsulfonyl)-1,3-butadiene involves the activation of the double bonds by the phenylsulfonyl groups. This activation facilitates various chemical reactions, such as Michael addition and nucleophilic substitution, by stabilizing the intermediate species formed during these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(phenylsulfonyl)-1,3-butadiene is unique due to its combination of stability and reactivity, which makes it a versatile reagent in organic synthesis. Its ability to undergo a wide range of chemical reactions under mild conditions sets it apart from other similar compounds .

Properties

85540-20-1

Molecular Formula

C16H14O4S2

Molecular Weight

334.4 g/mol

IUPAC Name

3-(benzenesulfonyl)buta-1,3-dien-2-ylsulfonylbenzene

InChI

InChI=1S/C16H14O4S2/c1-13(21(17,18)15-9-5-3-6-10-15)14(2)22(19,20)16-11-7-4-8-12-16/h3-12H,1-2H2

InChI Key

MZRCSZMGBMHTJW-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=C)S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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